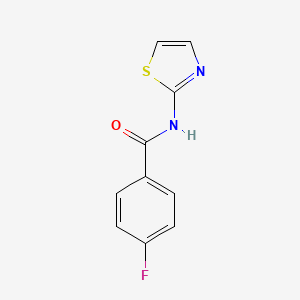![molecular formula C21H17N3O6S B15014959 4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014959.png)
4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a sulfonyl hydrazone group and a nitrophenyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-methylphenyl sulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Nitration: The hydrazone intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrophenyl hydrazone with benzoic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives or substituted benzoates.
Applications De Recherche Scientifique
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl benzoate moiety can also contribute to the compound’s activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOIC ACID
- METHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
- ETHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINOBENZOATE
Uniqueness
4-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NITROPHENYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl hydrazone and nitrophenyl benzoate groups allows for diverse applications and interactions that are not observed in simpler compounds.
Propriétés
Formule moléculaire |
C21H17N3O6S |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C21H17N3O6S/c1-15-7-10-18(11-8-15)31(28,29)23-22-14-16-9-12-20(19(13-16)24(26)27)30-21(25)17-5-3-2-4-6-17/h2-14,23H,1H3/b22-14+ |
Clé InChI |
WUTDVAHJDNXTLR-HYARGMPZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)
![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol](/img/structure/B15014903.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15014904.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15014911.png)

![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide](/img/structure/B15014932.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide](/img/structure/B15014945.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014952.png)
![N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide](/img/structure/B15014967.png)
